![molecular formula C12H10F4N2O3 B4280985 3,5-bis(difluoromethyl)-1-(4-hydroxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4280985.png)
3,5-bis(difluoromethyl)-1-(4-hydroxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol
Overview
Description
3,5-bis(difluoromethyl)-1-(4-hydroxybenzoyl)-4,5-dihydro-1H-pyrazol-5-ol, commonly known as DFP-10825, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
DFP-10825 has been studied for its potential therapeutic applications in several scientific research studies. It has been shown to have anti-inflammatory and anti-cancer properties. In one study, DFP-10825 was found to inhibit the growth of breast cancer cells by inducing apoptosis. In another study, it was shown to reduce the production of inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of DFP-10825 is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or proteins involved in cancer cell growth or inflammation. Further studies are needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce the production of inflammatory cytokines, and increase the production of antioxidant enzymes. However, more studies are needed to fully understand its effects on different cellular processes.
Advantages and Limitations for Lab Experiments
DFP-10825 has several advantages for lab experiments. It is easy to synthesize, and high purity and high yield can be achieved. It has also been shown to have low toxicity in vitro. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for research on DFP-10825. One direction is to further investigate its mechanism of action and identify specific targets for its anti-cancer and anti-inflammatory effects. Another direction is to study its effects in vivo and its potential use as a therapeutic agent. Additionally, more studies are needed to understand its effects on different cellular processes and its potential use in combination with other drugs for cancer treatment.
In conclusion, DFP-10825 is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. It is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research is needed to fully understand its potential as a therapeutic agent.
properties
IUPAC Name |
[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-(4-hydroxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O3/c13-9(14)8-5-12(21,11(15)16)18(17-8)10(20)6-1-3-7(19)4-2-6/h1-4,9,11,19,21H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BODMFAFNCZSSKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1(C(F)F)O)C(=O)C2=CC=C(C=C2)O)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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